molecular formula C10H19N3S B2646217 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol CAS No. 69480-18-8

4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2646217
CAS No.: 69480-18-8
M. Wt: 213.34
InChI Key: YBAUUGYXLURPSU-UHFFFAOYSA-N
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Description

4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol is a chemical compound designed for research and development applications. As a member of the 1,2,4-triazole-3-thiol family, this scaffold is of significant interest in medicinal chemistry due to its potential for diverse biological activity. Analogous structures have been investigated as inhibitors of key enzymatic targets, such as 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways . The structure incorporates key pharmacophoric features: the 1,2,4-triazole core, known for its ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets, and a thiol group that offers a site for further chemical modification or coordination . The ethyl and hexyl substituents at the 4 and 5 positions of the triazole ring are intended to modulate the compound's lipophilicity and steric bulk, which can influence its bioavailability and binding affinity in biological systems . Researchers utilize this and similar triazole-thiol derivatives as key intermediates or lead compounds in the synthesis of potential therapeutic agents with anti-inflammatory, antimicrobial, and antitumor properties . The compound is provided for research purposes to explore these and other biochemical mechanisms. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethyl-3-hexyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c1-3-5-6-7-8-9-11-12-10(14)13(9)4-2/h3-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAUUGYXLURPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NNC(=S)N1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with hexyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antibacterial Activity

The triazole ring structure is well-known for its antibacterial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Ciprofloxacin Derivatives : A study highlighted that coupling 5-aryl-4H-1,2,4-triazole-3-thione derivatives with ciprofloxacin resulted in compounds with enhanced antibacterial activity compared to ciprofloxacin alone. The N-allyl derivative exhibited remarkable efficacy against non-pathogenic Mycobacterium smegmatis and drug-resistant strains of Mycobacterium tuberculosis .
  • Synthesis of Triazole Hybrids : Compounds synthesized from triazole-thione hybrids demonstrated potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics .

Antifungal Activity

The antifungal potential of 1,2,4-triazole derivatives is also noteworthy. Some findings include:

  • Enhanced Activity Against Fungi : Various studies reported that triazole derivatives exhibited superior antifungal activity against strains such as Aspergillus flavus and Fusarium oxysporum. Certain compounds showed activity levels significantly higher than commercial antifungal agents like bifonazole and ketoconazole .
  • Mechanism of Action : The mechanism often involves inhibition of fungal enzymes critical for cell wall synthesis and function, making these compounds valuable in treating fungal infections resistant to conventional therapies .

Anticonvulsant Properties

The anticonvulsant effects of triazoles have been explored through various models:

  • Protective Index in Seizure Models : For instance, a specific derivative demonstrated significant protective effects in maximal electroshock-induced seizure models in mice, indicating potential for developing new anticonvulsant medications with fewer side effects compared to existing treatments .

Synthesis and Derivatives

The synthesis of 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol typically involves several chemical reactions:

General Synthesis Methodology

The synthesis often includes the following steps:

  • Formation of Thiosemicarbazides : Starting materials such as arylisothiocyanates are reacted with appropriate hydrazides to form thiosemicarbazides.
  • Cyclization : The thiosemicarbazides undergo cyclization under alkaline conditions to yield the triazole ring structure.
  • Purification : The resulting products are purified through recrystallization or chromatography to obtain the desired triazole derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing these compounds:

Compound StructureActivity TypeMIC (µg/mL)Notes
N-Allyl DerivativeAntimycobacterial3.25Higher than Isoniazid
Ciprofloxacin HybridAntibacterial0.046–3.11More potent than Vancomycin
Triazole-Fungicide HybridAntifungal0.01–0.27Effective against multiple strains

Mechanism of Action

The mechanism of action of 4-ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Triazole-3-thiol derivatives differ primarily in substituents at the N4 and C5 positions. Key structural analogs include:

Compound Name Substituents (N4/C5) Molecular Weight Key Properties Evidence ID
4-Ethyl-5-[(4-ethylphenoxy)methyl]-... Ethyl / Phenoxymethyl 263.36 g/mol Lipophilic, stable in DMF/alkaline media
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Amino / Phenyl 192.23 g/mol High antioxidant activity (DPPH assay)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-... Nitrophenyl / Schiff base 469.48 g/mol Chelating agent, potential metal-binding
4-(4-Bromophenyl)-5-phenyl-... Bromophenyl / Phenyl 357.24 g/mol Used in S-alkylation reactions

Key Observations :

  • Electron-donating groups (-NH₂, -SH) at C5 improve antioxidant capacity, while electron-withdrawing groups (e.g., -NO₂) favor coordination chemistry .
Antimicrobial Activity
  • MIC Values: Compounds like 2,3-methyl-9-morpholino-sulfonyl-5H-triazolo-thiadiazinoquinoxaline (derived from 4-amino-5-methyl-triazole-3-thiol) showed MICs of 1.95–31.25 µg/mL against bacteria and fungi, comparable to Norfloxacin .
  • Structure-Activity Relationship (SAR): Bulky substituents (e.g., phenoxymethyl) may reduce antimicrobial efficacy due to steric hindrance .
Antioxidant Activity
  • DPPH Radical Scavenging: 4-Amino-5-phenyl-triazole-3-thiol (AT) exhibited IC₅₀ = 12.5 µM, outperforming ascorbic acid (IC₅₀ = 25 µM) .
  • Electron-Donating Groups : -NH₂ and -SH groups enhance radical scavenging by stabilizing reactive intermediates .

Stability and Reactivity

  • Thiol Group Reactivity : The -SH group participates in disulfide bond formation, metal chelation, and nucleophilic substitution .
  • pH Sensitivity : Deprotonation of -SH in alkaline media facilitates S-alkylation but may reduce stability in acidic environments .

Biological Activity

4-Ethyl-5-hexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H16N3SC_{10}H_{16}N_3S. The presence of the triazole ring and thiol group in its structure contributes to its reactivity and interactions with biological targets. The compound's unique features include:

FeatureDescription
Triazole Ring Provides a scaffold for biological activity
Thiol Group Enhances reactivity and potential for enzyme inhibition
Alkyl Substituents Influence solubility and interaction with cellular membranes

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with hydrazides under basic conditions. This method allows for the introduction of various substituents that can modulate biological activity.

Biological Activities

Research indicates that triazole derivatives exhibit a range of biological activities, including:

Antifungal Activity

Triazoles are well-known antifungal agents. Studies have shown that compounds similar to this compound demonstrate significant antifungal properties against various pathogens. For instance, derivatives have been tested against Candida species and Aspergillus species with promising results .

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole derivatives. For example, a study assessed the cytotoxic effects of related compounds on human melanoma and breast cancer cell lines. The results indicated that these compounds could inhibit cancer cell proliferation effectively .

Antibacterial Activity

Triazoles also exhibit antibacterial properties. In vitro studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The thiol group can form covalent bonds with enzymes, leading to their inhibition.
  • Cell Membrane Interaction : The alkyl chains enhance membrane permeability, facilitating cellular uptake.
  • DNA Interaction : Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases involved in DNA replication .

Case Study 1: Anticancer Activity

A series of synthesized triazole-thiol derivatives were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. Compounds showed selective cytotoxicity with IC50 values indicating promising candidates for further development as anticancer agents .

Case Study 2: Antibacterial Efficacy

Research conducted on various triazole derivatives demonstrated their efficacy against both gram-positive and gram-negative bacteria. Notably, one derivative exhibited an MIC of 5 µg/mL against E. coli, highlighting its potential as an antibacterial agent .

Q & A

Basic Research Question

  • Electron-withdrawing groups (e.g., Cl, Br) decrease electron density at the triazole ring, reducing nucleophilicity but enhancing stability toward oxidation .
  • Alkyl chains (e.g., hexyl) increase lipophilicity (logP > 3.5), improving membrane permeability but reducing aqueous solubility .
  • Steric effects : Bulky substituents at position 4 (e.g., ethyl) hinder alkylation at position 3, necessitating longer reaction times .

What analytical techniques are critical for confirming the purity and stability of this compound under storage conditions?

Basic Research Question

  • HPLC-PDA : Monitor degradation products (e.g., sulfonic acids from oxidation) using C18 columns and methanol/water gradients .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C .
  • Long-term stability studies : Store samples at -20°C under argon to prevent thiol oxidation, with periodic NMR/LC-MS checks .

How can researchers address discrepancies between computational predictions and experimental results in biological activity studies?

Advanced Research Question

  • Re-evaluate docking parameters : Adjust grid box size to encompass allosteric sites or use induced-fit docking .
  • Solvent effects : Simulate aqueous environments explicitly in MD simulations to account for solvation .
  • Metabolite screening : Use hepatic microsome assays to identify active metabolites not modeled in silico .

What role does the thiol group play in coordinating metal ions, and how can this be exploited in materials science?

Advanced Research Question
The thiol group acts as a soft Lewis base , forming stable complexes with transition metals (e.g., Cu²⁺, Ag⁺). Applications include:

  • Catalysis : Copper-triazolethiolate complexes catalyze C–N coupling reactions .
  • Sensor development : Silver complexes exhibit luminescence quenched by heavy metals (e.g., Hg²⁺) .
  • Characterization : Use UV-Vis (d-d transitions) and EPR to confirm metal coordination .

What are the best practices for reproducing synthetic protocols of 1,2,4-triazole-3-thiol derivatives across different laboratories?

Basic Research Question

  • Standardize reagents : Use freshly distilled solvents (e.g., ethanol) to avoid moisture-induced side reactions .
  • Detailed spectral logs : Provide raw NMR/IR data in supplementary materials for direct comparison .
  • Collaborative validation : Share samples with independent labs for cross-testing biological activity and purity .

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